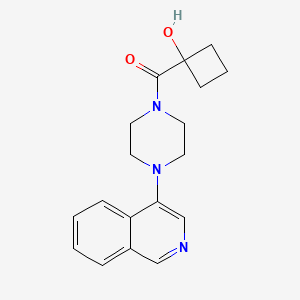![molecular formula C15H18BrN5 B7679005 4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B7679005.png)
4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine acts as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, appetite, and sleep. By blocking the 5-HT2C receptor, this compound increases the availability of serotonin in the brain, leading to its anxiolytic, antidepressant-like, and antipsychotic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antidepressant-like effects. This compound has also been shown to decrease the levels of glutamate in the hippocampus, which may contribute to its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine is that it exhibits high selectivity for the 5-HT2C receptor, making it a useful tool for studying the role of this receptor in various disorders. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on 4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine. One area of research could focus on the potential use of this compound as a treatment for other disorders, such as substance abuse disorders or eating disorders. Another area of research could focus on the development of new compounds that are structurally similar to this compound but have improved pharmacokinetic properties. Finally, future research could focus on the role of the 5-HT2C receptor in the regulation of other neurotransmitters, such as GABA or acetylcholine.
Métodos De Síntesis
The synthesis of 4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves the reaction of 3-bromo-5-methylpyridin-2-amine with 1-(2-chloroethyl)piperazine in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-methylpyrimidine-4-carbaldehyde to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
4-[4-(3-Bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine has been extensively studied for its potential therapeutic applications in a range of disorders, including anxiety, depression, and schizophrenia. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential use as a treatment for these disorders. This compound has also been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.
Propiedades
IUPAC Name |
4-[4-(3-bromo-5-methylpyridin-2-yl)piperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5/c1-11-9-13(16)15(18-10-11)21-7-5-20(6-8-21)14-3-4-17-12(2)19-14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYUTVGPUNBRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N2CCN(CC2)C3=NC(=NC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-diethyl-4-[(3-hydroxyphenyl)methylamino]benzamide](/img/structure/B7678925.png)
![2-[3-(4-Chlorophenyl)-5-[(1-ethenylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol](/img/structure/B7678931.png)
![N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678945.png)
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7678948.png)
![methyl (2R)-2-[(1-tert-butyltriazol-4-yl)methylamino]propanoate](/img/structure/B7678955.png)

![3-Amino-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7678970.png)
![[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678974.png)
![4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline](/img/structure/B7678978.png)
![[4-Hydroxy-4-(trifluoromethyl)piperidin-1-yl]-[2-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7678985.png)

![1-[[2-(Difluoromethoxy)-6-fluorophenyl]methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7678997.png)
![3-[(3-Chlorophenyl)methylsulfonyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B7679007.png)
![N-[(5-cyano-2-fluorophenyl)methyl]-2,3-dihydroxybenzamide](/img/structure/B7679015.png)
